

Dioleoyl Lecithin (DOPC): An In-depth Technical Guide for Bilayer Research

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Compound of Interest

Compound Name: *Dioleoyl lecithin*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common unsaturated phospholipid, serves as a cornerstone in membrane biophysics research. Its prevalence in biological membranes and its fluid-phase state at room temperature make it an exemplary model for investigating the structure, dynamics, and function of lipid bilayers.^{[1][2]} This guide provides a comprehensive overview of DOPC's properties, experimental methodologies for its use in model systems, and its applications in drug development and molecular interaction studies.

Core Properties of DOPC Bilayers

DOPC's defining characteristic is the presence of a single cis-double bond in each of its 18-carbon acyl chains, which introduces a kink and prevents tight packing, resulting in a fluid (liquid-crystalline) state at ambient temperatures.^{[1][3]} This fluidity is crucial for mimicking the dynamic nature of cellular membranes.^[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters of DOPC bilayers derived from various experimental and computational methods.

Table 1: Structural Properties of DOPC Bilayers

Property	Value	Experimental/Computational Method	Reference(s)
Phase Transition Temperature (T _m)	-16.5 °C to -20 °C	High-Pressure Optical Method, Scanning Force Microscopy	[4][5]
Area per Lipid (at zero tension)	67.4 ± 1.0 Å ² to 69.0 Å ²	Experimental and Molecular Dynamics Simulations	[6]
Bilayer Thickness (at zero tension)	38.0 Å to 38.5 Å	X-ray Scattering, Molecular Dynamics Simulations	[6]
Hydrophobic Thickness	~30 Å	X-ray Scattering	[7]

Table 2: Mechanical Properties of DOPC Bilayers

Property	Value	Experimental/Computational Method	Reference(s)
Area Expansion Modulus (K _A)	241.3 ± 24 dyn/cm to 265 ± 12 dyn/cm	Molecular Dynamics Simulations, Experimental	[6]
Young's Modulus (E)	19.3 MPa	Atomic Force Microscopy (PF-QNM)	[3]
Bending Stiffness (k _c)	18 k _B T	Atomic Force Microscopy (PF-QNM)	[3]
Rupture Force (F _B)	3.1 ± 0.3 nN	Atomic Force Spectroscopy	[4]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections outline standard protocols for preparing and characterizing DOPC model membranes.

Preparation of Small Unilamellar Vesicles (SUVs) by Extrusion

This protocol describes the formation of unilamellar vesicles with a controlled size distribution.

Materials:

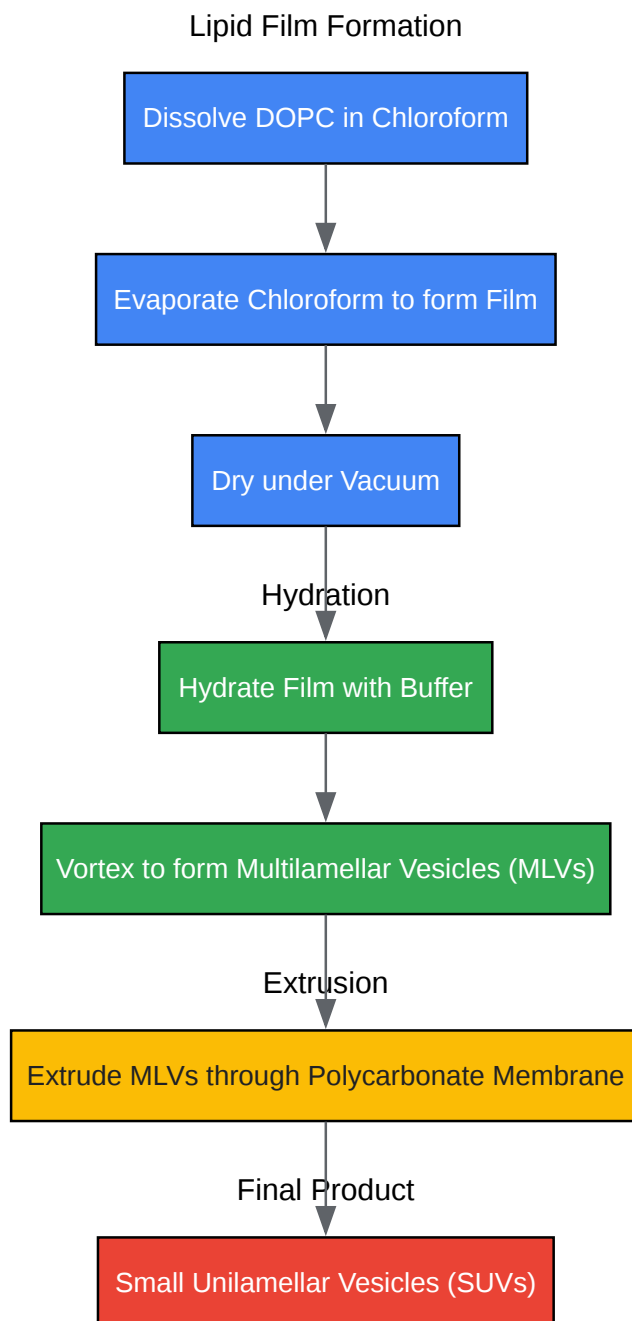
- DOPC powder
- Chloroform
- Buffer solution (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
- Mini-extruder apparatus
- Polycarbonate membranes (e.g., 100 nm pore size)
- Glass vials
- Nitrogen gas stream or rotary evaporator
- Vacuum desiccator
- Vortex mixer

Procedure:

- Lipid Film Formation:
 - Dissolve a known quantity of DOPC in chloroform in a round-bottom flask or glass vial.[\[8\]](#)
 - Remove the chloroform using a gentle stream of nitrogen gas or a rotary evaporator to form a thin lipid film on the bottom of the container.[\[8\]](#)
 - Place the container in a vacuum desiccator for at least 2 hours to remove any residual solvent.[\[8\]](#)
- Hydration:

- Hydrate the lipid film with the desired buffer solution to achieve the target lipid concentration (e.g., 5 mg/mL).[8]
- Vortex the solution vigorously until the lipid film is fully suspended, resulting in a cloudy suspension of multilamellar vesicles (MLVs).[8]
- Extrusion:
 - Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.[9]
 - Draw the MLV suspension into a gas-tight syringe and pass it through the extruder a specified number of times (typically 11-21 passes).[8] This process forces the lipids through the pores, resulting in the formation of SUVs with a diameter close to the pore size of the membrane.
 - The resulting vesicle solution should appear clearer than the initial MLV suspension.[9]
- Storage:
 - Store the prepared SUV solution at 4°C. For long-term storage, it is advisable to use them within a week.[8]

Workflow for Small Unilamellar Vesicle (SUV) Preparation

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Caption: Workflow for preparing small unilamellar vesicles (SUVs) from DOPC.

Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

SLBs are planar model membranes formed on a solid support, ideal for surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation (QCM-D).

Materials:

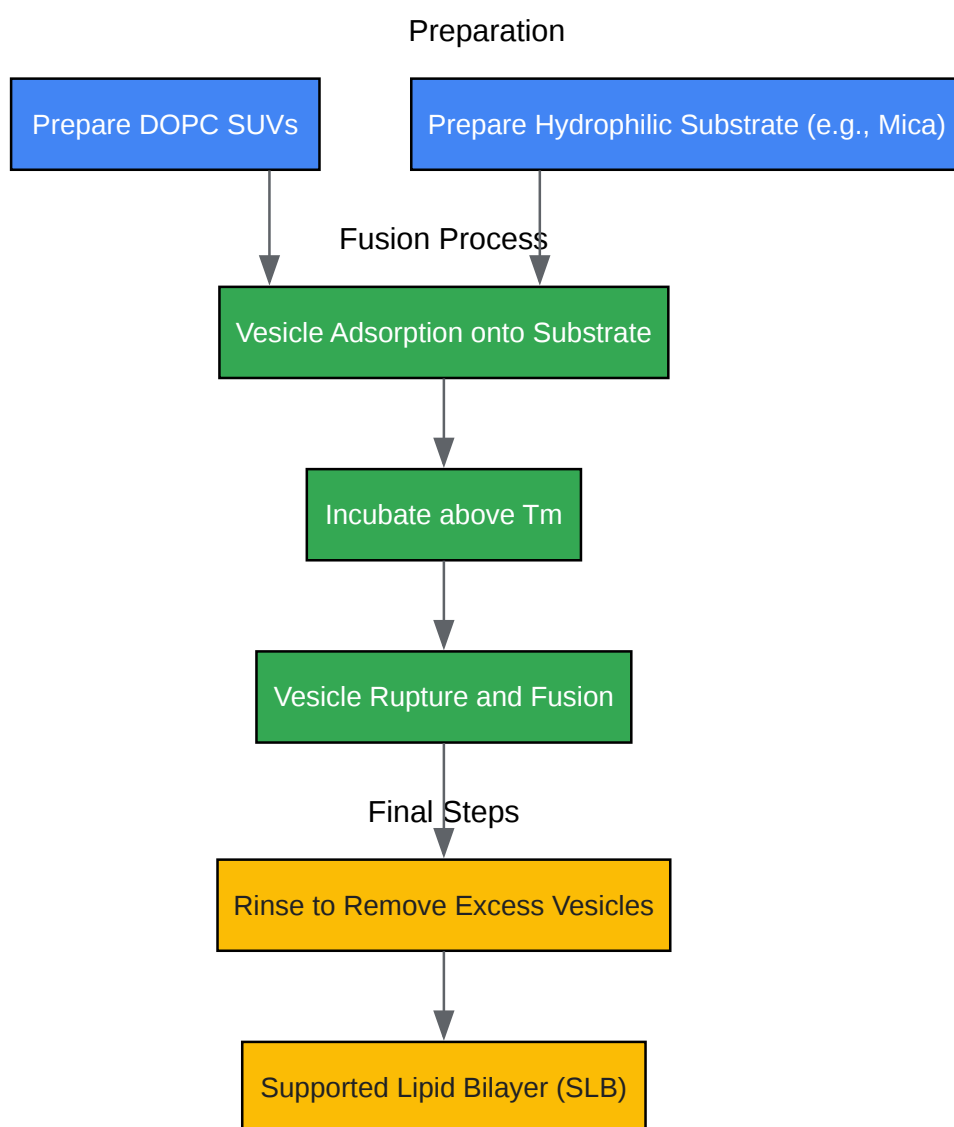
- DOPC SUV solution (prepared as above)
- Solid support (e.g., mica, silicon dioxide)
- Buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
- Incubator or temperature-controlled stage

Procedure:

- Substrate Preparation:
 - Cleave mica to obtain a fresh, atomically flat surface immediately before use. For silicon dioxide, ensure the surface is clean and hydrophilic.
- Vesicle Adsorption and Fusion:
 - Dilute the SUV solution to the desired concentration (e.g., 0.1-1 mg/mL) in a buffer containing divalent cations (e.g., 1-5 mM Ca^{2+}), which promote vesicle fusion.
 - Pipette the diluted vesicle solution onto the prepared substrate.
 - Incubate at a temperature above the phase transition temperature of DOPC (room temperature is sufficient) for a designated time (e.g., 30-60 minutes) to allow for vesicle adsorption, rupture, and fusion into a continuous bilayer.
- Rinsing:
 - Gently rinse the substrate with excess buffer to remove any unfused or excess vesicles.

- Characterization:
 - The SLB is now ready for characterization by techniques such as AFM to assess bilayer completeness and topography, or fluorescence microscopy if fluorescently labeled lipids are included.

Workflow for Supported Lipid Bilayer (SLB) Formation



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Caption: Workflow illustrating the formation of a supported lipid bilayer (SLB).

Key Experimental Techniques and Applications

Atomic Force Microscopy (AFM)

AFM is a powerful tool for characterizing the nanoscale topography and mechanical properties of DOPC bilayers.[4][10] In imaging mode, it can visualize the completeness of an SLB and identify defects.[4] In force spectroscopy mode, the AFM tip is used to indent and puncture the bilayer, providing quantitative data on its mechanical properties, such as rupture force and thickness.[4][10][11]

X-ray and Neutron Scattering

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are employed to determine the structural parameters of DOPC bilayers in solution, including bilayer thickness and area per lipid.[12][13][14] These techniques provide ensemble-averaged information critical for validating molecular dynamics simulations.

Fluorescence Microscopy

Fluorescence microscopy is widely used to study the lateral organization and dynamics of DOPC bilayers.[15][16] By incorporating fluorescently labeled lipid analogs, researchers can visualize phase separation in mixed-lipid bilayers containing DOPC, study lipid diffusion via techniques like Fluorescence Recovery After Photobleaching (FRAP), and observe the binding of fluorescently tagged molecules to the membrane.[17][18][19]

Applications in Drug Development and Research

DOPC-based model membranes are indispensable tools in various research areas:

- **Drug-Membrane Interactions:** DOPC bilayers provide a simplified system to study how drugs partition into and permeate through a lipid membrane, offering insights into drug delivery and bioavailability.

- **Protein-Lipid Interactions:** The fluid nature of DOPC bilayers allows for the reconstitution of membrane proteins to study their function in a controlled lipid environment.[6]
- **Nanoparticle-Membrane Interactions:** DOPC vesicles are used to investigate the interactions of nanoparticles with cell membranes, which is crucial for understanding nanotoxicity and designing nanoparticle-based drug delivery systems.
- **Liposome Formulation:** As a key component in liposomal drug formulations, understanding the biophysical properties of DOPC is essential for designing stable and effective drug carriers.[1]

Conclusion

Dioleoyl lecithin remains a fundamental tool in biophysical and pharmaceutical research due to its ability to form stable, fluid-phase model membranes that mimic the essential characteristics of biological membranes. The well-characterized nature of DOPC, combined with a variety of robust experimental techniques, allows for detailed investigations into the complex interplay between lipids, proteins, and small molecules at the membrane interface. This guide provides a foundational understanding for researchers utilizing DOPC in their pursuit of novel scientific insights and therapeutic advancements.

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